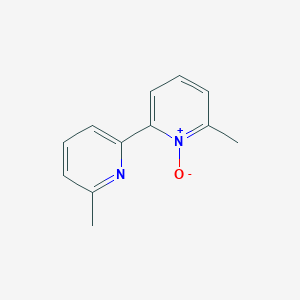

6,6'-Dimethyl-2,2'-bipyridine-N-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

2-methyl-6-(6-methylpyridin-2-yl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C12H12N2O/c1-9-5-3-7-11(13-9)12-8-4-6-10(2)14(12)15/h3-8H,1-2H3 |

InChI Key |

COWRLPBJJIHRMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC=CC(=[N+]2[O-])C |

Origin of Product |

United States |

Advanced Coordination Chemistry of 6,6 Dimethyl 2,2 Bipyridine N Oxide and Its Metal Complexes

Ligand Design Principles and N-Oxide Coordination Modes

The unique architecture of 6,6'-Dimethyl-2,2'-bipyridine-N-oxide is defined by the interplay between the bulky methyl groups and the electronically distinct N-oxide functionality. These elements dictate the ligand's approach to metal centers and its resulting coordination modes.

The introduction of an N-oxide group to one of the pyridine (B92270) rings transforms it from a π-deficient system into one with significant π-donating character. The N-oxide oxygen atom is a hard donor, favoring coordination with hard or borderline metal ions. This oxygen also becomes the primary coordination site on that ring, as pyridine-N-oxides typically bind to metals through the oxygen atom. wikipedia.org

This compound is expected to function as a bidentate chelating ligand, forming a stable ring structure with a metal ion. Coordination would occur through the oxygen atom of the N-oxide moiety and the nitrogen atom of the second pyridine ring. This creates an asymmetric chelate ring, unlike the symmetric ring formed by the parent bipyridine. The geometry of this chelate ring will be heavily influenced by the steric repulsion between the methyl groups and other ligands bound to the metal center. Variations of pyridine N-oxide, such as the dioxides of 2,2'-bipyridine (B1663995), are well-known to form stable complexes. wikipedia.org

Formation and Characterization of Transition Metal Complexes

The reaction of this compound with various d-block metal ions is anticipated to yield a range of complexes with distinct geometries and properties, largely dictated by the nature of the metal ion and its oxidation state.

The parent ligand, 6,6'-dimethyl-2,2'-bipyridine (B1328779), readily forms complexes with numerous transition metals.

Copper: Copper(I) complexes with 6,6'-dimethyl-2,2'-bipyridine typically exhibit distorted tetrahedral geometries due to the steric demands of the methyl groups. nih.govmdpi.com Copper(II) complexes can adopt a wider range of geometries, including square pyramidal and trigonal bipyramidal. nih.gov With the N-oxide ligand, the hard oxygen donor would show a strong affinity for Cu(II).

Cobalt: Cobalt(II) is known to form distorted octahedral complexes with related ligands. mdpi.com For example, a cobalt(II) complex with 6,6′-di-(8″-quinoline)-2,2′-bipyridine features a tetradentate ligand in the equatorial plane with two triflate anions in the axial positions. mdpi.com With this compound, a similar octahedral geometry could be expected, with the bidentate N-oxide ligand and other co-ligands completing the coordination sphere.

Mercury: Mercury(II) complexes with the parent 6,6'-dimethyl-2,2'-bipyridine ligand, such as [HgI₂(C₁₂H₁₂N₂)], display a distorted tetrahedral coordination. nih.govresearchgate.net The coordination involves the two nitrogen atoms from the bipyridine and two iodide ions. The N-Hg-N bite angle is notably acute at around 70.1°. nih.govresearchgate.net For the N-oxide ligand, coordination to Hg(II) would likely proceed through the N,O-donor set, maintaining a tetrahedral or similarly distorted geometry.

Ruthenium: Ruthenium(II) forms a vast array of polypyridyl complexes, which are often hexacoordinated and octahedral. nih.gov The steric and electronic factors of substituted bipyridine ligands, including 6,6'-dimethyl-2,2'-bipyridine, have been shown to influence the coordination ability and spectroscopic properties of Ru(II) complexes. acs.org The introduction of the N-oxide group would modify the metal-to-ligand charge transfer (MLCT) properties, a key feature of ruthenium polypyridyl chemistry.

The oxidation state of the central metal ion plays a crucial role in determining the preferred coordination number and geometry of the resulting complex. Higher oxidation states generally favor higher coordination numbers and can influence bond lengths due to changes in ionic radius and electrostatic attraction.

For instance, in copper chemistry, Cu(I) (d¹⁰) has a strong preference for tetrahedral coordination, as seen in [Cu(dmbpy)₂]⁺ complexes (where dmbpy is 6,6'-dimethyl-2,2'-bipyridine). nih.gov In contrast, Cu(II) (d⁹) is subject to Jahn-Teller distortions and readily forms square planar, square pyramidal, or distorted octahedral complexes. nih.gov The coordination of the N-oxide ligand, with its hard oxygen donor, would be particularly favorable for the harder Cu(II) ion.

Similarly, the coordination geometry of ruthenium complexes is intrinsically linked to the metal's oxidation state. Ru(II) complexes are typically octahedral and relatively inert, while Ru(III) complexes, also octahedral, have different electronic spectra and reactivity patterns. acs.org The N-oxide ligand would stabilize higher oxidation states more effectively than the parent bipyridine due to the increased donor strength of the oxygen atom.

Spectroscopic and Structural Elucidation of Metal-6,6'-Dimethyl-2,2'-bipyridine-N-oxide Complexes

The characterization of metal complexes with this ligand would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction to determine their electronic properties and precise three-dimensional structures.

Key spectroscopic features would include:

Infrared (IR) Spectroscopy: A noticeable shift in the N-O stretching vibration upon coordination is a hallmark of N-oxide binding. This band typically appears in the 1200-1300 cm⁻¹ region for the free ligand and shifts to lower wavenumbers upon coordination, indicating a weakening of the N-O bond.

¹H NMR Spectroscopy: The proton chemical shifts of the pyridine rings would change significantly upon complexation. The protons closest to the coordination sites (the oxygen and nitrogen atoms) would experience the most substantial shifts.

UV-Visible Spectroscopy: These complexes are expected to exhibit intense absorption bands in the UV-visible region. These can be assigned to π-π* transitions within the ligand and metal-to-ligand charge transfer (MLCT) bands, the energy of which is sensitive to the metal, its oxidation state, and the ligand's electronic properties. nih.gov

Single-crystal X-ray diffraction would provide definitive structural information. While no structures for the target ligand's complexes are available, data from related compounds can provide expected values. For example, in the distorted tetrahedral complex [HgI₂(6,6'-dmbipy)], key bond lengths and angles have been determined. nih.gov

| Parameter | Value |

|---|---|

| Hg—N1 Bond Length (Å) | 2.493 |

| Hg—N2 Bond Length (Å) | 2.518 |

| Hg—I1 Bond Length (Å) | 2.716 |

| Hg—I2 Bond Length (Å) | 2.718 |

| N1—Hg—N2 Angle (°) | 70.1 |

| I1—Hg—I2 Angle (°) | 130.59 |

For a hypothetical complex with this compound, one would expect to observe a metal-oxygen bond and a metal-nitrogen bond, with the bond lengths and the N-M-O bite angle being characteristic of the specific metal ion and the steric constraints imposed by the methyl groups.

Single Crystal X-ray Diffraction Studies

No single crystal X-ray diffraction studies for metal complexes of this compound were found in the available literature. While crystal structures for complexes involving the parent ligand, 6,6'-Dimethyl-2,2'-bipyridine, are documented, detailing distorted tetrahedral geometries due to steric effects, no such structural data exists for the N-oxide derivative. nih.govnih.govresearchgate.net

Electronic (UV-Vis) and Vibrational (IR) Spectroscopy

Specific electronic (UV-Vis) and vibrational (IR) spectroscopic data for metal complexes of this compound are not available in the reviewed literature. For comparison, studies on other dimethyl-bipyridine complexes (such as the 4,4'- and 5,5'- derivatives) have been conducted, but researchers noted the difficulty in forming the expected product with the 6,6'-dimethyl derivative due to steric hindrance. mdpi.comnih.gov General information on the spectroscopy of 2,2'-bipyridine N,N'-dioxide complexes exists but does not include the specific 6,6'-dimethyl substitution. acs.org

Advanced Magnetic Resonance Techniques (e.g., EPR for Paramagnetic Species)

No research articles detailing the use of advanced magnetic resonance techniques, such as Electron Paramagnetic Resonance (EPR) spectroscopy, on paramagnetic metal complexes of this compound were identified. While EPR has been used to study a wide range of paramagnetic metal complexes, including those with other bipyridine-based ligands, no studies have been published specifically focusing on the title N-oxide compound. cardiff.ac.uknih.govresearchgate.netethz.ch

Redox Properties and Electron Transfer Processes in Metal-6,6'-Dimethyl-2,2'-bipyridine-N-oxide Systems

Due to the lack of synthesized and characterized metal complexes with this compound, there is no experimental data on their redox properties or associated electron transfer processes.

No studies on the electrochemical behavior, such as cyclic voltammetry, of metal complexes containing the this compound ligand could be found. Consequently, there is no data available on the redox potentials of these hypothetical systems.

Without electrochemical data for metal-6,6'-Dimethyl-2,2'-bipyridine-N-oxide systems, it is impossible to conduct a comparative analysis or discuss the specific role of the N-oxide group in modulating the redox potentials of these complexes. In general, pyridine N-oxides are known to have lower reduction potentials than their non-oxidized counterparts, but the specific electronic and steric influence of the 6,6'-dimethyl substitution in conjunction with the N-oxide group has not been experimentally determined. wikipedia.org

Supramolecular Architectures and Self Assembly Processes Involving 6,6 Dimethyl 2,2 Bipyridine N Oxide

Design and Construction of Metallosupramolecular Systems

The introduction of N-oxide functional groups to bipyridine-based ligands is a key strategy in the construction of diverse metallosupramolecular architectures. The N-oxide unit can alter the ligand's flexibility and coordination preferences, enabling the formation of structures that are not accessible with the unoxidized parent ligand.

The incorporation of N-oxide donor atoms into polydentate ligands has proven effective in the self-assembly of intricate metallosupramolecular structures, including helicates. The N-oxide group imparts increased flexibility to the ligand strand. This property can fundamentally change the outcome of the self-assembly process. For instance, where an unoxidized ligand might form a cyclic helicate, the introduction of an N-oxide unit can favor the formation of a dinuclear double helicate.

Research on a series of ligands containing both N-donor and N-oxide donor atoms has demonstrated this principle. Ligands with varying numbers of donor atoms have been shown to assemble into different architectures upon reaction with metal ions like Ni²⁺, Cu²⁺, and Co²⁺. Specifically, certain polydentate ligands incorporating N-oxide moieties readily form dinuclear double helicates with Ni²⁺ and Cu²⁺, while others can assemble into tetranuclear cyclic helicates with Co²⁺. The formation of these helical structures is consistently characterized by single-crystal X-ray diffraction and electrospray ionization mass spectrometry (ESI-MS).

Table 1: Examples of Metallosupramolecular Structures Formed with N-Oxide Containing Ligands

| Ligand Type | Metal Ion | Resulting Architecture |

|---|---|---|

| Polydentate N/N-oxide | Ni²⁺ | Dinuclear Double Helicate |

| Polydentate N/N-oxide | Cu²⁺ | Dinuclear Double Helicate |

This table summarizes metallosupramolecular architectures achieved using ligands that incorporate N-oxide donor atoms, demonstrating their utility in forming complex helical structures.

The principles of self-assembly with functionalized ligands extend beyond simple helicates to the directed formation of more complex, higher-order structures. By carefully designing the ligand and controlling reaction conditions, it is possible to create elaborate architectures like molecular rectangles and ladders. While not exclusively focused on N-oxides, these systems demonstrate the importance of ligand design in directing assembly. For example, dinuclear zinc(II) macrocyclic units can serve as building blocks that, when combined with linear bifunctional ligands like 4,4'-bipyridine, assemble into molecular ladder networks. The coordination bonds between the metal centers and the bridging ligands are crucial for maintaining the integrity of these higher-order structures, often overcoming steric repulsion or relying on weaker non-covalent interactions. The functionalization of the bipyridine ligand, such as through N-oxidation, represents a powerful tool for tuning these interactions and guiding the assembly process toward desired complex geometries.

Non-Covalent Interactions in Solid-State and Solution

Non-covalent interactions are fundamental to the stability and structural diversity of supramolecular assemblies involving 6,6'-dimethyl-2,2'-bipyridine (B1328779) and its N-oxide derivatives. These weak forces, including π-stacking and hydrogen bonding, dictate the packing of molecules in the solid state and influence their behavior in solution.

Pi-stacking interactions between the aromatic rings of bipyridine ligands are a recurring motif in the crystal structures of their metal complexes. These interactions play a significant role in stabilizing the extended three-dimensional structure. In complexes involving the parent 6,6'-dimethyl-2,2'-bipyridyl (dmbpy) ligand, π–π stacking is commonly observed between adjacent cationic complexes. The presence of methyl groups can influence the geometry of these interactions, but they remain a key stabilizing force.

The centroid-to-centroid distances of these interactions are a measure of their strength and geometry. Studies on various bipyridine-containing structures have reported a range of these distances, highlighting the diversity of packing arrangements. For example, in certain nickel-bipyridine complexes, centroid-centroid distances between stacked rings have been measured at 3.635 Å, 3.660 Å, and 3.693 Å. In a co-crystal system involving 4,4'-bipyridine, a plane centroid-to-plane centroid distance of 3.8255 Å was observed. These interactions contribute to the formation of two- and three-dimensional supramolecular networks. The introduction of CH₃- substituents can increase the spatial requirements of the ligands, leading to a reduced involvement in π⋯π interactions compared to unsubstituted analogues.

Table 2: Selected Pi-Stacking Interaction Distances in Bipyridine-Containing Crystal Structures

| Compound / System | Interaction Type | Centroid-Centroid Distance (Å) |

|---|---|---|

| NiCl(C₁₀H₈N₂)₂·3H₂O | π-π stacking | 3.635 (2) |

| NiCl(C₁₀H₈N₂)₂·3H₂O | π-π stacking | 3.660 (2) |

| NiCl(C₁₀H₈N₂)₂·3H₂O | π-π stacking | 3.693 (2) |

This table presents experimentally determined centroid-centroid distances for π-π stacking interactions in various crystal structures containing bipyridine (C₁₀H₈N₂) moieties, illustrating the typical range of these stabilizing forces.

Hydrogen bonding is a critical directional force in the assembly of supramolecular structures containing bipyridine N-oxide moieties. The N-oxide group is a competent hydrogen bond acceptor, often competing with the pyridyl nitrogen. Studies comparing the two show that the pyridyl N-oxide⋯acid synthon can be slightly stronger than the corresponding pyridyl⋯acid synthon based on distance and energy calculations.

Dynamic Processes in Supramolecular Assemblies

Metallosupramolecular assemblies are not static entities but are often dynamic, capable of undergoing structural transformations and rearrangements in solution. The kinetics of complex formation and dissociation are key to understanding these processes. The formation of metal-ligand complexes, such as those involving terpyridine ligands which are structurally related to bipyridines, often proceeds through a rapid pre-equilibrium to form an outer-sphere complex, followed by a rate-determining water loss step to form the final inner-sphere complex. The rate of this process is influenced by the nature of the metal ion and the ligands involved. This kinetic understanding is crucial

Catalytic Applications and Mechanistic Insights of 6,6 Dimethyl 2,2 Bipyridine N Oxide Metal Complexes

Catalytic Activity in Organic Synthesis and Transformations

Metal complexes of 6,6'-Dimethyl-2,2'-bipyridine (B1328779) (dmbpy) are active catalysts in a range of organic reactions, from oxidation and reduction processes to the formation of new carbon-carbon and carbon-heteroatom bonds. The steric hindrance provided by the methyl groups adjacent to the nitrogen donor atoms can enhance catalyst stability and influence substrate approach, leading to unique reactivity profiles.

Oxidation Reactions (e.g., water oxidation)

While ruthenium complexes with bipyridine-based ligands are renowned for their water oxidation capabilities, the specific application of 6,6'-dimethyl-2,2'-bipyridine in this area is less common. The catalytic cycle for water oxidation by related ruthenium polypyridyl complexes, such as those with 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligands, is well-studied. recercat.catnih.govacs.orgacs.org These processes typically involve the formation of high-valent metal-oxo species (e.g., RuV=O) which are the active oxidants. recercat.catacs.org The mechanism can proceed through a water nucleophilic attack (WNA) on the metal-oxo unit or a bimolecular coupling of two such species. recercat.catacs.org The electronic properties of the bipyridine ligand are crucial, though studies on Ru(bda) systems suggest that the coordination sphere itself is the primary determinant of the unique activity, with electronic effects from substituents playing a secondary role. acs.org Attempts to synthesize certain tungsten-cyanido complexes with the 6,6'-dimethyl-2,2'-bipyridine ligand for related applications have been noted to be challenging, indicating that the steric bulk can sometimes hinder complex formation. nih.gov

Reduction Reactions (e.g., CO2 reduction)

In the field of carbon dioxide reduction, metal complexes of substituted bipyridines have shown considerable promise. Manganese-based carbonyl bipyridyl complexes are effective molecular catalysts for the electrocatalytic reduction of CO2 to carbon monoxide (CO). acs.org Photocatalytic systems combining copper(I) photosensitizers, which can feature 6,6'-dimethyl-2,2'-bipyridine ligands, with manganese catalysts have been developed for CO2 reduction to a mixture of CO and formic acid. researchgate.net

Furthermore, cobalt complexes supported on carbon materials have been investigated. A highly active electrocatalyst, Co-(4,4'-dimethyl-2,2'-bipyridine)/Ketjenblack, demonstrated efficient and selective CO2 reduction to CO under strongly acidic conditions in a proton-exchange membrane (PEM) reactor. researchgate.net This highlights the versatility of dimethyl-substituted bipyridine ligands in designing catalysts for important reduction transformations.

| Catalyst System | Reaction | Product(s) | Key Findings |

| Mn-carbonyl bipyridyl complexes | Electrocatalytic CO2 Reduction | CO | Quantitative faradaic efficiency for CO production. acs.org |

| Cu(I)(6,6'-dmbpy) photosensitizer + Mn catalyst | Photocatalytic CO2 Reduction | CO, HCOOH | Effective generation of CO and formic acid under visible light. researchgate.net |

| Co-(4,4'-dmbpy)/Ketjenblack | Electrocatalytic CO2 Reduction | CO | High performance with 78% current efficiency at -0.75 V (SHE). researchgate.net |

Cross-Coupling and Other Bond-Forming Reactions

Complexes of 6,6'-dimethyl-2,2'-bipyridine have found significant application in cross-coupling reactions. Iron(II) complexes bearing this ligand, such as [FeCl2(dmbpy)], have been employed as catalysts for the cross-coupling of bromocyclohexane with phenylmagnesium bromide, affording the desired product in good yield. researchgate.net

Nickel-catalyzed cross-electrophile coupling (XEC) reactions have also been extensively studied. Research on a family of nickel complexes with 4,4'-di-tert-butyl-2,2'-bipyridine ligands bearing methyl groups at the 6 and 6' positions (e.g., 4,4'-tBu2-6,6'-Me2-bpy) has provided deep mechanistic insights. nih.gov The study demonstrated that substituents at the 6,6'-positions have a major impact on catalytic performance. While a single methyl group at the 6-position led to a highly active catalyst, the presence of two methyl groups (as in the 6,6'-dimethyl derivative) resulted in lower turnover frequencies. nih.gov This is attributed to the steric bulk hindering substrate coordination and altering the electronic and structural properties of key catalytic intermediates. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Yield |

| [FeCl2(dmbpy)] | Grignard Cross-Coupling | Bromocyclohexane, Phenylmagnesium bromide | Phenylcyclohexane | Not specified, but effective researchgate.net |

| (tBubpyMe2)NiCl2 | Cross-Electrophile Coupling (XEC) | Aryl halides, Alkyl halides | Aryl-Alkyl coupled product | Lower turnover than mono-methylated analogue nih.gov |

Elucidation of Reaction Mechanisms and Catalytic Cycles

Understanding the reaction mechanisms and identifying the intermediates in the catalytic cycle is paramount for the rational design of more efficient catalysts. For complexes of 6,6'-dimethyl-2,2'-bipyridine, a combination of spectroscopic techniques and computational studies has been instrumental in clarifying these pathways.

Identification of Transient Intermediates using Spectroscopic and Computational Methods

In the context of catalysis by metal-bipyridine complexes, various oxidation states of the metal (e.g., Ni(0), Ni(I), Ni(II), Ni(III)) are often involved in the catalytic cycle. acs.orgmdpi.com For instance, in nickel-catalyzed cross-coupling, the cycle may involve oxidative addition of an aryl halide to a Ni(0) species, followed by radical capture and reductive elimination from a Ni(III) intermediate. acs.org

Mechanistic studies on nickel complexes with 6,6'-disubstituted bipyridine ligands have identified key intermediates like (tBubpyMe2)Ni(Ar)I. nih.gov It was found that these complexes are high-spin and less stable compared to their less sterically hindered counterparts. nih.gov Furthermore, they capture alkyl radicals more slowly, which helps to explain their lower catalytic activity. nih.gov In the broader context of water oxidation by related ruthenium catalysts, transient ligand radicals have been detected using time-resolved absorbance spectroscopy and EPR, demonstrating the powerful techniques available for characterizing short-lived, reactive species. acs.org

Ligand Tuning for Enhanced Catalytic Performance

The modification of the ligand scaffold, or "ligand tuning," is a powerful strategy for optimizing the performance of a molecular catalyst. nih.govmdpi.com By altering the electronic and steric properties of the 6,6'-dimethyl-2,2'-bipyridine ligand, one can influence the redox potentials, stability, and reactivity of the metal center.

Computational and Theoretical Investigations of 6,6 Dimethyl 2,2 Bipyridine N Oxide and Its Derivatives

Quantum Chemical Studies (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of molecules like 6,6'-Dimethyl-2,2'-bipyridine-N-oxide. DFT methods provide a robust framework for calculating optimized molecular structures, vibrational frequencies, and a host of electronic properties at a reasonable computational cost. Studies on related pyridine (B92270) N-oxide derivatives have demonstrated the utility of DFT, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), to achieve results in good agreement with experimental data. These calculations are foundational for understanding the ligand's intrinsic characteristics before exploring its interactions with other chemical species.

The introduction of an N-oxide moiety to the 6,6'-dimethyl-2,2'-bipyridine (B1328779) scaffold significantly alters its electronic landscape. The N-oxide group is a strong σ-donor and π-acceptor, which influences the distribution of electron density across the molecule. DFT calculations on analogous N-oxide-functionalized bipyridines reveal that the sp²-N oxide group effectively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the system more electron-deficient. This has profound implications for the ligand's reactivity and its ability to participate in charge-transfer interactions.

Advanced Analytical Techniques for the Characterization of 6,6 Dimethyl 2,2 Bipyridine N Oxide and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 6,6'-Dimethyl-2,2'-bipyridine-N-oxide in solution. Both ¹H and ¹³C NMR provide sensitive probes of the electronic environment of the pyridine (B92270) rings.

The ¹H NMR spectrum of the parent ligand, 6,6'-dimethyl-2,2'-bipyridyl, in CDCl₃ typically shows signals for the methyl protons around 2.62 ppm, with the aromatic protons appearing at approximately 8.18 ppm, 7.67 ppm, and 7.14 ppm. Upon N-oxidation, a general downfield shift of the pyridine ring protons is anticipated due to the electron-withdrawing nature of the N-oxide group. For instance, in 2-methylpyridine N-oxide, the aromatic protons are observed between 7.20-7.32 ppm and 8.29-8.30 ppm. nih.gov This deshielding effect is a key indicator of successful N-oxidation.

In the ¹³C NMR spectrum, the carbons of the pyridine rings in substituted pyridine N-oxides typically resonate between 120 and 150 ppm. rsc.org The introduction of the N-oxide functionality influences the chemical shifts of the carbon atoms, particularly those in proximity to the nitrogen atom.

When this compound acts as a ligand in metal complexes, further changes in the NMR spectra are observed. The coordination of the N-oxide to a metal center typically leads to additional shifts in the proton and carbon resonances, providing valuable information about the coordination mode and the electronic effects of the metal ion on the ligand.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of 6,6'-dimethyl-2,2'-bipyridyl and related N-oxides.

| Compound | Solvent | Methyl Protons (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|---|

| 6,6'-dimethyl-2,2'-bipyridyl | CDCl₃ | 2.62 | 8.18, 7.67, 7.14 |

| 2-Methylpyridine N-Oxide | CDCl₃ | 2.53 | 7.20-7.32, 8.29-8.30 |

| Pyridine N-Oxide | CDCl₃ | - | 7.35-7.37, 8.25-8.27 |

Note: Data for 6,6'-dimethyl-2,2'-bipyridyl and reference N-oxides are presented to infer the expected spectral characteristics of this compound.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and probing the fragmentation pathways of this compound. In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) provides direct confirmation of the compound's molecular formula.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, resulting in a prominent peak at [M-16]⁺. This deoxygenation is a common feature in the mass spectra of N-oxides and serves as a diagnostic marker. Another significant fragmentation route involves the loss of a hydroxyl radical, leading to an [M-OH]⁺ fragment, which is particularly notable for N-oxides with substituents in the 2-position.

For this compound, the mass spectrum is expected to show a molecular ion peak corresponding to its molecular weight. Key fragmentation peaks would likely include the [M-O]⁺ and [M-OH]⁺ ions. Further fragmentation of the bipyridine framework would also be observed.

Table 2: Expected Key Mass Spectral Fragments for this compound.

| Fragment | Description |

|---|---|

| M⁺ | Molecular Ion |

| [M-16]⁺ | Loss of an oxygen atom |

| [M-17]⁺ | Loss of a hydroxyl radical |

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its complexes. The UV-Vis spectrum of the free ligand is characterized by intense absorptions in the ultraviolet region, which are attributed to π→π* transitions within the bipyridine rings.

Upon complexation with a metal ion, new absorption bands often appear, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. The energy of these MLCT bands is sensitive to the nature of the metal ion and the solvent. For instance, tungsten(IV) complexes with dimethyl-substituted bipyridine ligands exhibit MLCT bands whose energies are influenced by the position of the methyl groups. rsc.org

Complexes of this compound with transition metals, particularly ruthenium(II), may exhibit luminescence. The emission properties, such as the emission wavelength and quantum yield, are highly dependent on the nature of the lowest-lying excited state, which is often a triplet MLCT state. The introduction of the N-oxide group can modulate the energy of the ligand's orbitals, thereby influencing the photophysical properties of the resulting complexes. nih.govresearchgate.net

Table 3: General UV-Vis Absorption Data for Dimethyl-bipyridine Metal Complexes.

| Complex Type | Solvent | Absorption Maxima (λₘₐₓ, nm) | Assignment |

|---|---|---|---|

| [W(CN)₆(dimethyl-bpy)]²⁻ | Various | Varies with solvent | MLCT |

| [Cu(dimethyl-bpy)₂(anion)] | Dichloromethane | ~233 | Ligand-centered (π→π*) |

Note: Data for related dimethyl-bipyridine complexes are presented to illustrate the expected electronic transitions.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups of this compound. The most diagnostic vibrational mode for this compound is the N-O stretch.

In pyridine N-oxides, the N-O stretching vibration typically appears in the range of 1200-1300 cm⁻¹. The exact frequency is influenced by the electronic nature of other substituents on the pyridine ring. For comparison, the N-O stretching vibration in pyridine N-oxide itself is observed around 1254 cm⁻¹. researchgate.net

Other characteristic vibrations include the C-H stretching of the methyl groups and aromatic rings, as well as the ring breathing and deformation modes of the bipyridine skeleton. Upon coordination to a metal center, shifts in the N-O stretching frequency and other ligand-based vibrations are expected, providing evidence of complex formation and information about the strength of the metal-ligand bond. For example, in tungsten(IV) complexes with dimethyl-bipyridine ligands, changes in the IR spectra are observed in the regions of 830 and 1250 cm⁻¹ due to the methyl substituents. rsc.org

Table 4: Characteristic Vibrational Frequencies for Pyridine N-Oxides.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| N-O Stretch | 1200 - 1300 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Methyl) | 2850 - 3000 |

| Pyridine Ring Breathing | 990 - 1050 |

X-ray Diffraction (XRD) for Precise Structural Determination

Table 5: Selected Crystallographic Data for a [ZnI₂(C₁₂H₁₂N₂)] Complex (where C₁₂H₁₂N₂ is 6,6'-dimethyl-2,2'-bipyridine).

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.421 (2) |

| b (Å) | 8.441 (2) |

| c (Å) | 13.752 (3) |

| β (°) | 105.140 (14) |

| V (ų) | 1503.8 (5) |

Note: Data for a complex of the parent ligand is provided to illustrate the typical crystallographic parameters. nih.gov

Future Research Directions and Potential Applications in Advanced Materials and Systems

Exploration of Novel Synthetic Pathways and Derivatization Strategies

The advancement of applications for 6,6'-Dimethyl-2,2'-bipyridine-N-oxide hinges on the development of efficient and scalable synthetic routes. While general methods for the N-oxidation of pyridine (B92270) derivatives are established, optimizing these for the mono-oxidation of 6,6'-dimethyl-2,2'-bipyridine (B1328779) presents a key research challenge. Future work could focus on selective oxidation methodologies that avoid the formation of the N,N'-dioxide byproduct.

Synthetic Approaches: Future research could explore various oxidizing agents and conditions to achieve high-yield mono-N-oxidation. Peroxy acids are common reagents, but milder and more selective options like dimethyldioxirane (B1199080) (DMD) could offer advantages by enabling product isolation free from potentially hazardous peroxide intermediates. researchgate.net Continuous flow microreactors, which have been shown to be effective for other pyridine N-oxidations, could also provide a safer and more efficient process.

Derivatization Strategies: The N-oxide moiety acts as an activating group, creating opportunities for further functionalization of the bipyridine framework. This allows for the introduction of various substituents to tune the ligand's steric and electronic properties. Potential derivatization reactions could include:

Nitration: Reaction with potassium nitrate (B79036) in sulfuric acid could introduce nitro groups, as has been demonstrated with 2,2'-bipyridyl N-oxide. sigmaaldrich.com

Cyanation: The N-oxide can be converted to a cyano group, providing a handle for further transformations. sigmaaldrich.com

C-H Activation: Palladium-catalyzed C-H/C-H direct coupling reactions, which have been applied to other heterocyclic N-oxides, could be explored to synthesize more complex, coupled structures.

| Area of Research | Proposed Method/Strategy | Potential Outcome | Key Challenges |

|---|---|---|---|

| Novel Synthesis | Selective mono-oxidation using reagents like dimethyldioxirane (DMD) or implementation in continuous flow reactors. | High-yield, scalable, and safer production of the target mono-N-oxide. | Controlling selectivity to avoid N,N'-dioxide formation; optimizing reaction conditions for sterically hindered substrate. |

| Derivatization | Functionalization at positions activated by the N-oxide group (e.g., nitration, cyanation, C-H activation). | A library of functionalized ligands with tailored electronic and steric properties for diverse applications. | Achieving regioselectivity in substitution reactions on the bipyridine core. |

Design of Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The parent ligand, 6,6'-dimethyl-2,2'-bipyridine, often faces challenges in forming extensive coordination networks due to the steric hindrance from the methyl groups, which can prevent the assembly of complex structures. mdpi.com The N-oxide functionality introduces a new coordination site (the oxygen atom), which could fundamentally alter the ligand's binding modes and facilitate the construction of novel metal-organic frameworks (MOFs) and coordination polymers.

The N-oxide can act as a bridge between metal centers or chelate to a single metal ion through both its nitrogen and oxygen atoms. This versatility could allow for the design of frameworks with unique topologies and pore environments. Research in this area would involve reacting this compound with various metal ions under solvothermal conditions to explore the resulting structures. mdpi.comacs.org The steric bulk of the methyl groups, combined with the new coordination vector of the N-O group, could lead to materials with controlled dimensionality and porosity, which are desirable for applications in gas storage and separation. mdpi.com For instance, frameworks incorporating bipyridyl derivatives have shown potential for selective gas adsorption. nih.gov

Development of Next-Generation Catalysts for Sustainable Chemistry

Bipyridine ligands are cornerstones in catalysis, and their N-oxide derivatives are gaining prominence, particularly in asymmetric catalysis. Future research should focus on developing chiral variants of this compound to serve as ligands in metal-catalyzed stereoselective transformations. The steric hindrance provided by the 6,6'-dimethyl groups is a critical design element, as it can create a well-defined chiral pocket around a metal center, potentially leading to high enantioselectivity in catalytic reactions.

Complexes of the parent ligand with metals like iron have already been shown to catalyze cross-coupling reactions. researchgate.net The introduction of the N-oxide group could modulate the electronic properties of the metal center, thereby tuning its catalytic activity and stability. Potential applications for catalysts based on this ligand include:

Asymmetric Oxidation: Chiral N-oxide ligands can be effective in oxidation reactions.

Cross-Coupling Reactions: Building upon the known activity of related bipyridine complexes, these new ligands could offer improved performance in reactions like Suzuki-Miyaura coupling. rsc.org

Water Oxidation: Bipyridine-based sensitizer-catalyst assemblies are being investigated for water oxidation, and the unique properties of this N-oxide could contribute to the development of more efficient systems. acs.org

Integration into Sensing and Molecular Recognition Systems

Bipyridine-based molecules are frequently used as fluorophores in chemical sensors due to their ability to chelate metal ions, which often results in a detectable change in their photophysical properties. The N-oxide group can further enhance this capability by modifying the ligand's electronic structure and providing an additional binding site.

Future work could involve designing and synthesizing derivatives of this compound that can act as selective and sensitive fluorescent sensors. For example, incorporating this ligand into MOFs can create a robust platform for sensing applications, such as the detection of explosives or volatile organic compounds. acs.org The coordination of an analyte to the metal center or direct interaction with the ligand could trigger a "turn-on" or "turn-off" fluorescent response. The steric environment created by the methyl groups could also be exploited to achieve shape-selective molecular recognition of specific analytes.

| Application Area | Proposed System | Principle of Operation | Potential Advantages |

|---|---|---|---|

| MOFs & Coordination Polymers | Self-assembly of the N-oxide ligand with various metal ions (e.g., Mn(II), Zn(II)). | The N-O group provides a new coordination vector, overcoming steric hindrance of the parent ligand to form 1D, 2D, or 3D networks. | Unique topologies, controlled porosity for gas storage/separation. mdpi.com |

| Catalysis | Chiral metal complexes of this compound. | Steric bulk and electronic modulation create a defined chiral environment for asymmetric reactions. | High enantioselectivity in oxidation and cross-coupling reactions. |

| Sensing | Fluorescent MOFs or discrete molecular sensors incorporating the ligand. | Analyte binding to the metal or ligand causes a measurable change in fluorescence emission. | High sensitivity and selectivity for metal ions or small organic molecules. acs.org |

Computational Driven Ligand and System Design

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and materials, thereby guiding experimental efforts. Future research should leverage computational studies to explore the potential of this compound before extensive synthetic work is undertaken.

DFT calculations can provide insights into:

Molecular Geometry and Energetics: Predicting the stable conformations of the ligand and the energetics of its coordination to metal ions.

Electronic Structure: Calculating properties such as the N-O bond dissociation enthalpy, frontier molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential, which are crucial for understanding reactivity and sensing capabilities. nih.govresearchgate.net

Spectroscopic Properties: Simulating vibrational and electronic spectra to aid in the characterization of new compounds and their metal complexes.

Reaction Mechanisms: Modeling the transition states of potential catalytic cycles to predict the efficiency and selectivity of new catalysts.

Computational screening can help identify the most promising metal-ligand combinations for constructing MOFs with desired pore sizes or catalysts with optimal activity for a specific chemical transformation. acs.org This theory-driven approach can significantly accelerate the discovery and development of advanced materials based on this compound.

Q & A

Q. Base Compound Synthesis :

- Homocoupling : Reacting 6-bromopicoline with a nickel catalyst (e.g., NiCl₂) in the presence of zinc powder and a coordinating solvent (e.g., DMF) .

- Suzuki Coupling : Cross-coupling 6-bromo-2-methylpyridine with 6-methylpyridin-2-ylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in toluene .

Q. N-Oxide Derivatization :

-

Treating 6,6'-dimethyl-2,2'-bipyridine with 3-chloroperbenzoic acid (mCPBA) to form the mono-N-oxide, followed by acetylation and Boekelheide rearrangement under acetic anhydride to introduce functional groups .

Table 1 : Key Synthetic Conditions

Method Catalyst Solvent Base Yield (%) Reference Homocoupling NiCl₂ DMF - 60–75 Suzuki Coupling Pd(PPh₃)₄ Toluene K₂CO₃ 70–85 N-Oxide Formation mCPBA CH₂Cl₂ - 50–65

Q. Which metal ions form stable complexes with this compound, and what are their applications?

- Answer : The ligand coordinates with transition metals via its bipyridine-N-oxide moiety, forming complexes with:

-

Cu(I/II) : Used in dye-sensitized solar cells (DSSCs) due to strong metal-to-ligand charge transfer (MLCT) absorption .

-

Ru(II) : Catalyzes cyclotrimerization of alkynes and photochemical reactions .

-

Pd(II) : Effective in oxidative Heck reactions and C–C bond formation .

-

Co(II) : Explored for CO₂ reduction and bioinorganic modeling .

Table 2 : Metal Complex Applications

Metal Ion Application Key Property Reference Cu(I) DSSCs MLCT absorption, tunable redox Ru(II) Catalysis (cyclotrimerization) High regioselectivity Pd(II) Cross-coupling reactions Stability in aerobic conditions

Advanced Research Questions

Q. How do steric and electronic effects of the 6,6'-dimethyl groups influence coordination geometry and reactivity?

- Answer : The methyl groups at the 6,6' positions:

- Steric Effects : Restrict ligand flexibility, favoring distorted octahedral geometries in metal complexes. This hinders solvent access, enhancing stability but reducing catalytic turnover in bulky substrates .

- Electronic Effects : Electron-donating methyl groups increase electron density on the bipyridine ring, lowering metal-centered redox potentials. This is critical for tuning MLCT transitions in DSSCs .

Q. How can researchers resolve contradictions in spectroscopic data for metal complexes (e.g., UV-Vis absorption vs. computational predictions)?

- Answer : Contradictions often arise from solvent effects, counterion interactions, or excited-state dynamics. To address this:

Experimental : Measure UV-Vis spectra in varying solvents (e.g., acetonitrile vs. DMSO) to assess solvatochromism.

Computational : Perform TD-DFT calculations with explicit solvent models to simulate spectra. Compare Franck-Condon transitions with experimental λmax.

- Example : For Cu(I) complexes, discrepancies in MLCT band positions can be resolved by including spin-orbit coupling in DFT models .

Q. What computational strategies predict electrochemical properties for DSSC applications?

- Answer : A combined approach is essential:

DFT : Optimize ground-state geometries and calculate HOMO/LUMO energies to estimate redox potentials.

TD-DFT : Model excited states to predict MLCT transitions and oscillator strengths.

Solvent Models : Use COSMO or SMD to account for solvation effects on charge transfer .

- Case Study : For [Cu(6,6'-dimethyl-bpy-N-oxide)]<sup>+</sup>, DFT-predicted HOMO (-5.2 eV) aligns with experimental cyclic voltammetry (E1/2 = -5.1 eV vs. vacuum) .

Q. How can structural modifications enhance catalytic activity or photophysical properties?

- Answer : Strategic functionalization includes:

- Electron Tuning : Introduce -NO₂ (electron-withdrawing) or -OMe (electron-donating) groups at the 4,4' positions to modulate redox potentials .

- Steric Engineering : Replace methyl with bulkier groups (e.g., tert-butyl) to control substrate access in catalysis .

- π-Extension : Conjugate with aromatic systems (e.g., phenanthroline) to improve light absorption in DSSCs .

- Table 3 : Modified Derivatives and Outcomes

| Modification | Effect | Application | Reference |

|---|---|---|---|

| 4,4'-NO₂ | Lower LUMO, enhanced oxidative stability | Electrocatalysis | |

| 6,6'-di-tert-butyl | Increased steric hindrance | Selective epoxidation |

Methodological Notes

- Crystallography : Use SHELXL for small-molecule refinement and SHELXE for experimental phasing in crystallographic studies .

- Spectroscopy : Pair NMR (for ligand purity) with XPS (metal oxidation state analysis) for comprehensive characterization.

- Data Contradictions : Cross-validate experimental results with multiple computational models (e.g., DFT vs. CASSCF for excited states).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.